molecular formula C7H12F3NO3S B2383071 4-(3,3,3-Trifluoropropanesulfonyl)morpholine CAS No. 2034416-03-8

4-(3,3,3-Trifluoropropanesulfonyl)morpholine

Cat. No.: B2383071
CAS No.: 2034416-03-8
M. Wt: 247.23
InChI Key: KKRBBZLJDUQYAS-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropanesulfonyl)morpholine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a morpholine ring substituted with a trifluoropropanesulfonyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoropropanesulfonyl)morpholine typically involves the reaction of morpholine with 3,3,3-trifluoropropanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is generally performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The scalability of the synthesis process makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoropropanesulfonyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,3,3-Trifluoropropanesulfonyl)morpholine has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropanesulfonyl)morpholine involves its interaction with molecular targets through its sulfonyl and morpholine functional groups. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways. The trifluoropropanesulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the trifluoropropanesulfonyl group, used widely in organic synthesis and as a solvent.

    3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of antibiotics, showcasing the versatility of morpholine derivatives.

Uniqueness

4-(3,3,3-Trifluoropropanesulfonyl)morpholine stands out due to the presence of the trifluoropropanesulfonyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring robust and reactive intermediates .

Properties

IUPAC Name

4-(3,3,3-trifluoropropylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)1-6-15(12,13)11-2-4-14-5-3-11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRBBZLJDUQYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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